molecular formula C16H18Cl4O4Sn B13828400 Dibutyltin tetrachlorophthalate CAS No. 23535-89-9

Dibutyltin tetrachlorophthalate

Cat. No.: B13828400
CAS No.: 23535-89-9
M. Wt: 534.8 g/mol
InChI Key: RSGPGQHLRVNHLV-UHFFFAOYSA-L
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Description

Dibutyltin tetrachlorophthalate (DBTCTP) is an organotin compound with applications in polymer stabilization, particularly in polyvinyl chloride (PVC) manufacturing. Its structure combines a phthalate backbone with dibutyltin groups, enhancing thermal stability and reducing degradation during processing.

Properties

CAS No.

23535-89-9

Molecular Formula

C16H18Cl4O4Sn

Molecular Weight

534.8 g/mol

IUPAC Name

3,3-dibutyl-6,7,8,9-tetrachloro-2,4,3-benzodioxastannepine-1,5-dione

InChI

InChI=1S/C8H2Cl4O4.2C4H9.Sn/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;2*1-3-4-2;/h(H,13,14)(H,15,16);2*1,3-4H2,2H3;/q;;;+2/p-2

InChI Key

RSGPGQHLRVNHLV-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn]1(OC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O1)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyltin tetrachlorophthalate can be synthesized through the reaction of dibutyltin oxide with tetrachlorophthalic anhydride. The reaction typically occurs under controlled conditions, involving heating and the use of solvents to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The use of catalysts and continuous monitoring of reaction parameters are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Dibutyltin tetrachlorophthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.

    Reduction: Reduction reactions can convert this compound to lower oxidation states.

    Substitution: The compound can participate in substitution reactions where one or more of its organic groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state tin compounds, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

Chemical Properties and Structure

Dibutyltin tetrachlorophthalate is an organotin compound characterized by its molecular structure, which consists of a phthalate moiety bonded to a dibutyltin group. This unique structure contributes to its functionality in various applications, particularly as a catalyst and plasticizer.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound derivatives. Notably, research demonstrated that dibutyltin derivatives can inhibit the growth and migration of human melanoma cells. The study indicated that nanomolar concentrations of these compounds were effective in inducing cell cycle arrest and inhibiting cell colony formation by targeting specific signaling pathways, including STAT3 .

Compound Effect on Melanoma Cells Mechanism
This compoundInhibits growth and migrationTargets STAT3 signaling pathway

Plasticizer in Polymers

This compound is utilized as a plasticizer in the production of polyvinyl chloride (PVC) and other polymer materials. Its role as a plasticizer helps enhance the flexibility and durability of these materials, making it valuable in various industrial applications .

Catalytic Applications

In catalysis, this compound has been explored as a curing catalyst in powder coatings. Its ability to facilitate chemical reactions at lower temperatures makes it advantageous for creating durable coatings with improved properties .

Application Role
Powder CoatingsCuring catalyst

Case Study 1: Anticancer Research

A significant study published in Cells focused on the effects of dibutyltin derivatives on melanoma cells. The results indicated that these compounds not only inhibited cell proliferation but also affected cell adhesion properties, which are critical for cancer metastasis. This case study underscores the potential therapeutic applications of dibutyltin compounds in oncology .

Case Study 2: Environmental Impact Assessment

A comprehensive assessment was conducted to evaluate the environmental risks associated with the use of dibutyltin compounds, including this compound. The study integrated exposure data with toxicity assessments to understand the cumulative risks posed by phthalates, highlighting the importance of regulatory frameworks in managing chemical safety .

Mechanism of Action

The mechanism by which dibutyltin tetrachlorophthalate exerts its effects involves its interaction with various molecular targets. In biological systems, it can bind to receptors and enzymes, altering their activity and leading to changes in cellular processes. For example, it has been shown to disrupt glucocorticoid receptor function, affecting immune responses and metabolic pathways .

Comparison with Similar Compounds

Critical Analysis of Evidence Limitations

The provided evidence lacks direct data on DBTCTP. However, comparisons are inferred from structural analogs (e.g., DEHP, tetraphenylboron) and toxicity frameworks for organotins and phthalates . Further studies are needed to quantify DBTCTP’s degradation pathways and long-term ecological effects.

Biological Activity

Dibutyltin tetrachlorophthalate (DBTTP) is an organotin compound that has gained attention due to its biological activity and potential implications in environmental health and toxicology. This article provides a detailed overview of the biological activity of DBTTP, including its mechanism of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is a complex molecule characterized by its dibutyltin moiety and tetrachlorophthalate group. Its chemical structure can be represented as follows:

C16H14Cl4O4Sn2\text{C}_{16}\text{H}_{14}\text{Cl}_4\text{O}_4\text{Sn}_2

This structure allows DBTTP to interact with various biological targets, influencing cellular functions.

The biological activity of DBTTP primarily involves its interaction with cellular receptors and enzymes. It has been shown to disrupt glucocorticoid receptor function, which can affect immune responses and metabolic pathways. The compound's ability to bind to specific receptors leads to alterations in gene expression and cellular signaling pathways.

Key Mechanisms

  • Receptor Binding : DBTTP binds to glucocorticoid receptors, potentially leading to immunosuppressive effects.
  • Enzyme Inhibition : It has been identified as an inhibitor of deiodinase enzymes, which play a crucial role in thyroid hormone metabolism .
  • Adipogenesis Induction : DBTTP promotes adipogenesis through activation of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), a key regulator of fat cell differentiation .

Cellular Studies

Research has demonstrated that DBTTP influences various cellular processes, particularly in adipocytes and macrophages. Notable findings include:

  • Adipogenesis : In 3T3-L1 cells, DBTTP induced adipocyte differentiation and increased lipid accumulation .
  • Inflammation Modulation : In RAW 264.7 macrophages, DBTTP reduced the expression of pro-inflammatory genes such as TNFα in response to lipopolysaccharide (LPS) stimulation .

Table 1: Summary of Biological Effects of DBTTP

EffectCell TypeMechanismReference
Adipogenesis3T3-L1PPARγ activation
Inflammation ReductionRAW 264.7TNFα inhibition
Glucocorticoid DisruptionVariousReceptor binding
Deiodinase InhibitionHuman CellsEnzyme inhibition

Case Study 1: Environmental Impact Assessment

A study conducted on the effects of dibutyltin compounds in aquatic environments revealed significant bioaccumulation in fish species. The presence of DBTTP was linked to endocrine disruption, affecting reproductive health in aquatic organisms. This study emphasized the need for monitoring organotin compounds in environmental assessments due to their persistent nature and potential ecological risks .

Case Study 2: Human Health Implications

Research investigating the occupational exposure to organotin compounds, including DBTTP, highlighted potential health risks such as reproductive toxicity and neurodevelopmental issues in exposed populations. Epidemiological studies suggested a correlation between exposure levels and adverse health outcomes, warranting further investigation into safe exposure limits .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing dibutyltin tetrachlorophthalate in laboratory settings?

  • Methodological Answer : Synthesis typically involves reacting dibutyltin oxide with tetrachlorophthalic anhydride under controlled conditions (e.g., inert atmosphere, reflux in anhydrous solvents like toluene). Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to verify functional groups, and elemental analysis for purity validation. For reproducibility, document reaction stoichiometry, solvent purity, and temperature gradients .

Q. How can researchers detect and quantify this compound in environmental or biological samples?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) for trace-level detection. Sample preparation requires solid-phase extraction (SPE) for environmental matrices (e.g., water, soil) or enzymatic digestion for biological tissues. Calibration curves must account for matrix effects, and recovery experiments (spiked samples) should validate accuracy .

Q. What are the primary toxicity endpoints to evaluate in initial hazard assessments of this compound?

  • Methodological Answer : Prioritize in vitro assays for cytotoxicity (e.g., MTT assay in HepG2 cells), genotoxicity (Ames test, comet assay), and endocrine disruption (reporter gene assays for PPARγ/RXRα activation). In vivo studies should focus on acute toxicity (LD50 determination) and subchronic effects on reproductive organs, referencing OECD Test Guidelines 420 and 407 .

Advanced Research Questions

Q. How do experimental designs account for conflicting data on this compound’s reproductive toxicity across studies?

  • Methodological Answer : Contradictions may arise from variations in exposure routes (oral vs. dermal), metabolic differences in model organisms, or contamination risks (e.g., tributyltin impurities). To address this:

  • Use high-purity standards (≥98%) verified via HPLC.
  • Employ species-specific pharmacokinetic models to adjust dosages.
  • Conduct comparative studies using both in vitro (e.g., 3T3-L1 adipogenesis assays) and in vivo models (rodent reproductive cycles) to isolate mechanisms .

Q. What advanced techniques elucidate the molecular mechanisms of this compound’s interaction with PPARγ/RXRα pathways?

  • Methodological Answer :

  • Transcriptomics : RNA-seq of treated 3T3-L1 adipocytes to identify differentially expressed genes (e.g., Fabp4, Adipoq).
  • Structural Analysis : Molecular docking simulations to predict binding affinities for PPARγ ligand-binding domains.
  • Coactivator Recruitment Assays : Use fluorescence resonance energy transfer (FRET) to quantify interactions between PPARγ and coactivators (e.g., SRC-1) in the presence of dibutyltin compounds .

Q. How can researchers address data gaps in cumulative risk assessment for this compound coexposure with other organotins?

  • Methodological Answer :

  • Mixture Toxicity Models : Apply concentration addition (CA) or independent action (IA) models to predict additive/synergistic effects.
  • Biomonitoring : Measure urinary metabolites (e.g., dibutyltin, monobutyltin) in populations with occupational exposure using tandem mass spectrometry (LC-MS/MS).
  • Systems Biology : Integrate omics data (metabolomics, proteomics) to map cross-talk between pathways affected by multiple organotins .

Q. What experimental controls are critical when studying this compound’s adipogenic effects in cell cultures?

  • Methodological Answer :

  • Positive/Negative Controls : Include rosiglitazone (PPARγ agonist) and T0070907 (PPARγ antagonist) to validate assay specificity.
  • Lipid Quantification : Use Oil Red O staining with spectrophotometric normalization to cell count (OD510/OD595 ratio).
  • Contamination Checks : Test for endotoxins in solvents and verify cell line authenticity via STR profiling .

Data Interpretation & Conflict Resolution

Q. How should researchers interpret discrepancies in PPARγ activation potency between reporter assays and adipogenesis models?

  • Methodological Answer : Differences may stem from cell-type-specific cofactor availability (e.g., RXRα expression levels in 3T3-L1 vs. HEK293 cells) or post-translational modifications. To resolve:

  • Perform parallel experiments in isogenic cell lines engineered for PPARγ/RXRα overexpression.
  • Quantify nuclear receptor protein levels via Western blot to correlate activation thresholds with expression .

Q. What statistical approaches are recommended for low-dose, long-term exposure studies with this compound?

  • Methodological Answer :

  • Benchmark Dose (BMD) Modeling : Fit dose-response curves using EPA’s BMDS software to estimate point-of-departure values.
  • Time-Series Analysis : Apply mixed-effects models to account for intra-individual variability in longitudinal studies.
  • Bayesian Networks : Integrate prior toxicity data (e.g., tributyltin) to refine uncertainty intervals .

Tables for Key Data Synthesis

Parameter Assay Type Recommended Protocol Reference
PPARγ ActivationReporter Gene (HEK293)Cotransfect PPARγ-luciferase + β-gal (normalizer)
Adipogenesis Quantification3T3-L1 DifferentiationOil Red O staining + OD510 normalized to cell count
Metabolic DisruptionGlucose Uptake Assay2-NBDG fluorescence in insulin-stimulated adipocytes

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